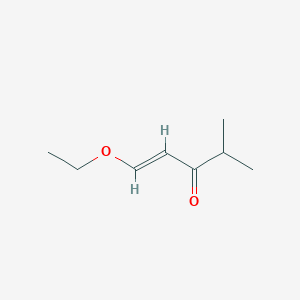

1-Ethoxy-4-methylpent-1-EN-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(E)-1-ethoxy-4-methylpent-1-en-3-one |

InChI |

InChI=1S/C8H14O2/c1-4-10-6-5-8(9)7(2)3/h5-7H,4H2,1-3H3/b6-5+ |

InChI Key |

LRAAPUMBKGINOV-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C(C)C |

Canonical SMILES |

CCOC=CC(=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 4 Methylpent 1 En 3 One

Strategies for the Formation of the Pent-1-en-3-one Core

The formation of the 4-methylpent-1-en-3-one (B154558) backbone is a critical step. This α,β-unsaturated ketone structure, also known as an enone, is a common motif in organic chemistry, and several reliable methods exist for its construction.

Aldol (B89426) Condensation Approaches in Enone Synthesis

The Aldol condensation is a cornerstone of carbon-carbon bond formation and a direct route to α,β-unsaturated ketones. The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone, forming a β-hydroxy carbonyl compound, which then undergoes dehydration to yield the conjugated enone. nih.govtandfonline.com This dehydration step is often spontaneous or can be promoted by heat or acid/base catalysis, providing a thermodynamic driving force for the reaction, especially when the initial aldol addition is unfavorable. pressbooks.pub

The reaction conditions, such as temperature and the nature of the catalyst, can determine whether the β-hydroxy intermediate is isolated or the fully condensed enone is obtained directly. libretexts.orglibretexts.org While a direct synthesis for the specific target is not widely documented, analogous reactions provide a clear blueprint. For instance, the condensation of an appropriate aldehyde and ketone can furnish the desired pentenone core.

Table 1: Illustrative Aldol Condensation Reactions for Enone Synthesis

| Enolate Source (Ketone) | Electrophile (Aldehyde) | Catalyst | Resulting Enone Core |

|---|---|---|---|

| Acetone | Isobutyraldehyde | NaOH or H⁺ | 4-Methylpent-3-en-2-one |

| Propanal | Propanal | NaOH or H⁺ | 2-Methylpent-2-enal |

Wittig and Related Olefination Reactions for Alkene Formation

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for synthesizing alkenes with excellent control over the double bond's position. masterorganicchemistry.com This method is particularly useful for converting aldehydes and ketones into alkenes. To form an α,β-unsaturated ketone, a phosphorus ylide bearing a carbonyl group is reacted with an aldehyde. youtube.com

The synthesis begins with the preparation of a phosphonium (B103445) salt from an α-haloketone. This salt is then deprotonated with a moderate base to form the nucleophilic ylide. youtube.com The ylide subsequently reacts with an aldehyde to produce the target enone and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This approach is highly versatile and has been adapted for chemo-enzymatic processes, where a carboxylic acid is first reduced to an aldehyde, which then undergoes a Wittig reaction to form an α,β-unsaturated ester, a principle applicable to ketone synthesis. nih.gov

Table 2: Wittig Reaction Components for Enone Synthesis

| Phosphorus Ylide Precursor | Carbonyl Compound | Base | Potential Product |

|---|---|---|---|

| (1-Oxo-2-methylpropyl)triphenylphosphonium halide | Formaldehyde | NaH, n-BuLi | 4-Methylpent-1-en-3-one |

| (Triphenylphosphoranylidene)acetaldehyde | Isobutyraldehyde | N/A (stabilized ylide) | 4-Methylpent-2-enal |

Cross-Coupling Methodologies for Carbon-Carbon Bond Construction

Modern cross-coupling reactions catalyzed by transition metals like palladium offer an efficient means of constructing the carbon framework of enones. rsc.org These methods create carbon-carbon bonds by coupling an organometallic reagent with an organic halide or triflate. acs.orgacs.org

For example, a Suzuki coupling can be employed to react an α,β-unsaturated acyl chloride with an organoboron compound, such as an alkylboronic acid, in the presence of a palladium catalyst to form the desired enone. organic-chemistry.org Similarly, the Heck reaction can couple an alkene with an organic halide. Other strategies involve the arylation or alkenylation of homoenolates derived from cyclopropanol (B106826) precursors with boronic acids, providing access to β-substituted enones. organic-chemistry.org These methods are valued for their functional group tolerance and often mild reaction conditions.

Table 3: Cross-Coupling Strategies for Enone Construction

| Coupling Partners | Catalyst System | Reaction Type | Resulting Structure |

|---|---|---|---|

| Isobutylboronic acid + Acryloyl chloride | Pd(PPh₃)₄ / Base | Suzuki Coupling | 4-Methylpent-1-en-3-one |

| Aryl bromide + Acrolein diethyl acetal | Pd(OAc)₂ / Ligand | Heck Reaction (followed by hydrolysis) | (E)-Cinnamaldehydes organic-chemistry.org |

Introduction of the Ethoxy Moiety at the C1 Position

The defining feature of 1-ethoxy-4-methylpent-1-en-3-one is its enol ether functionality. This can be installed either by modifying a pre-formed ketone or by constructing the molecule through methods that directly yield a vinyl ether.

Etherification Techniques for Enol Ethers

The formation of an enol ether can be achieved through the O-alkylation of a corresponding enolate intermediate. libretexts.orglumenlearning.com Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). acs.org While C-alkylation is often the thermodynamically favored pathway in solution, reaction conditions can be manipulated to favor O-alkylation. Factors such as the solvent, counter-ion, and the nature of the alkylating agent play a crucial role. acs.org

A practical approach is demonstrated in the synthesis of the analogous compound, 1-methoxy-2-methylpent-1-en-3-one (B1504510), which is prepared from 1-hydroxy-2-methylpent-1-en-3-one. orgsyn.org This precursor is treated with a methylating agent to form the methyl enol ether. orgsyn.org A similar strategy can be applied to synthesize the target ethoxy compound by using a suitable ethylating agent, such as iodoethane (B44018) or diethyl sulfate (B86663), to trap the enolate on the oxygen atom.

Table 4: O-Ethylation of Carbonyl Precursors

| Precursor | Base | Ethylating Agent | Product |

|---|---|---|---|

| 4-Methylpentane-1,3-dione | NaH | Iodoethane | This compound |

| 1-Hydroxy-4-methylpent-1-en-3-one | K₂CO₃ | Diethyl sulfate | This compound |

Direct Alkoxylation Strategies

Direct alkoxylation methods provide alternative routes to vinyl ethers, bypassing the need to pre-form and isolate a ketone precursor for subsequent etherification. thieme-connect.com One of the most established methods is the addition of an alcohol across the triple bond of an alkyne, a reaction that can be catalyzed by transition metals or strong bases. catalysis.blog For the synthesis of this compound, this would involve the addition of ethanol (B145695) to 4-methylpent-1-yn-3-one.

Another powerful technique is the transition metal-catalyzed transfer vinylation. acs.org This process typically involves reacting an alcohol with a simple vinyl ether, such as butyl vinyl ether, in the presence of a palladium or iridium catalyst. acs.org The equilibrium-driven reaction transfers the vinyl group from the donor ether to the alcohol substrate, in this case, ethanol, though this is more common for generating simpler vinyl ethers. Enzymatic methods using lipases have also been developed for the synthesis of vinyl ether esters, highlighting the expanding toolkit for these transformations. rsc.org

Stereochemical Control during Ethoxy Group Introduction

The introduction of the ethoxy group to form the enol ether in this compound requires careful control to establish the desired stereochemistry of the double bond. The geometry, either (E) or (Z), significantly influences the molecule's properties and subsequent reactivity.

One primary strategy involves the O-alkylation of a precursor β-dicarbonyl compound, such as 4-methylpentane-1,3-dione. The formation of the enolate under thermodynamic or kinetic control, followed by reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate), can provide some level of stereoselectivity. The choice of base, solvent, and temperature is critical in directing the formation of the desired enolate isomer.

Alternatively, stereoselective synthesis can be achieved from allylic ethers. Lithium diisopropylamide (LDA) has been shown to promote the nearly quantitative and highly stereoselective conversion of allylic ethers into (Z)-propenyl ethers in THF at room temperature. organic-chemistry.org This approach, if adapted to a suitable precursor, could offer a reliable route to the (Z)-isomer of the target compound. Another modern method involves the cobalt(II)-catalyzed oxidative isomerization of allyl ethers, which can provide thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org

Hydroalkoxylation of a corresponding alkyne precursor, 4-methylpent-1-yn-3-one, is another potential route. The addition of ethanol across the triple bond can be catalyzed by various transition metals or bases, with the specific catalyst and conditions dictating the stereochemical outcome of the resulting enol ether.

Methyl Group Installation at the C4 Position

The isopropyl moiety, specifically the methyl group at the C4 position, is a key structural feature. Its installation can be approached either by building upon a smaller carbon skeleton or by starting with a precursor that already contains the required branched fragment.

Regioselective Alkylation Strategies for Branched Systems

A common method for installing alkyl groups alpha to a carbonyl is through the alkylation of an enolate. youtube.com Starting with a simpler ketone like 1-ethoxypent-1-en-3-one, deprotonation would preferentially occur at the more acidic C4 position, flanked by the carbonyl and the enol ether. However, to build the target molecule from a simpler precursor like ethyl acetoacetate, one would first need to introduce the isopropyl group.

The alkylation of ketone enolates can be problematic due to issues with regioselectivity and the potential for overalkylation. nih.gov For a precursor like pentan-3-one, forming the enolate and alkylating it to create the 4-methyl derivative would be a standard approach. To ensure regioselectivity, directed methods are often employed. The formation of a specific enolate (kinetic vs. thermodynamic) is controlled by the choice of base, temperature, and solvent. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate, whereas a smaller base like sodium hydride at higher temperatures allows for equilibration to the more stable (thermodynamic) enolate. testbook.com

More advanced strategies involve C-H bond activation. A bifunctional catalyst system, combining a secondary amine and a rhodium complex, can activate ketones and simple olefins like propylene (B89431) to achieve mono-α-alkylation selectively at the less hindered site under neutral conditions. nih.gov This avoids the need for strong bases and expensive alkyl halides. nih.gov

Precursors and Building Blocks Incorporating the Isopropyl Fragment

A more direct and often more efficient strategy is to begin with a starting material that already contains the 4-methylpentanoyl (isovaleroyl) structure. This circumvents potential issues with regioselectivity during alkylation. Suitable and readily available precursors include:

Isovaleric acid (3-methylbutanoic acid) and its derivatives (e.g., acid chloride, esters).

4-Methyl-2-pentanone (Methyl isobutyl ketone).

Methyl 3-hydroxy-4-methyl-2-methylenepentanoate , which contains the correct carbon skeleton and can be synthetically manipulated. orgsyn.org

Using such precursors, the synthetic challenge shifts from C-C bond formation to the introduction of the ethoxy enol ether functionality. For example, the Claisen condensation of methyl isovalerate with ethyl acetate (B1210297) would yield ethyl 4-methyl-3-oxopentanoate. This β-keto ester is an ideal precursor for subsequent O-ethylation to form the target compound. A procedure for a related methoxy (B1213986) analogue starts from 1-hydroxy-2-methylpent-1-en-3-one, which is then methylated. orgsyn.org An analogous ethoxy compound could likely be prepared similarly.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and selectivity while also considering principles of sustainability.

Catalytic Systems and Reaction Conditions (e.g., base catalysis, solvent effects, temperature, pressure, molar ratios)

The key transformations in the synthesis of this compound are highly dependent on the chosen reaction conditions. These include the formation of the enol ether and any preceding alkylation steps.

For the introduction of the ethoxy group via O-alkylation of a β-dicarbonyl precursor, base catalysis is essential. The choice of base dictates the concentration and nature of the reactive enolate.

| Parameter | Condition | Expected Outcome |

| Base | Strong, non-nucleophilic (e.g., NaH, LDA) | Complete deprotonation to form the enolate, favors O-alkylation. |

| Weaker (e.g., K₂CO₃, Et₃N) | Establishes an equilibrium with a lower concentration of enolate. | |

| Solvent | Polar aprotic (e.g., THF, DMF) | Solvates the metal cation, increasing the nucleophilicity of the enolate oxygen. |

| Polar protic (e.g., EtOH) | Can lead to competing C-alkylation or side reactions. | |

| Temperature | Low Temperature (-78 °C) | Often favors kinetic control, potentially leading to higher stereoselectivity. |

| Room Temp. to Reflux | Favors thermodynamic control, which may be necessary for some isomerizations. organic-chemistry.org | |

| Ethylating Agent | Hard (e.g., (EtO)₂SO₂, Et₃O⁺BF₄⁻) | Favors reaction at the harder oxygen atom of the enolate (O-alkylation). |

| Soft (e.g., EtI, EtBr) | Can increase the amount of competing C-alkylation. |

For alkylation steps to install the methyl group, similar considerations apply. Rhodium-catalyzed C-H activation provides a catalytic alternative that operates under mild, neutral conditions, tolerating a wide range of functional groups. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency.

Atom Economy : Designing synthetic routes that start from precursors already containing the isopropyl fragment, such as isovaleric acid, improves atom economy by avoiding the use of an alkylating agent and the generation of a salt byproduct.

Use of Catalysis : Employing catalytic methods, such as the rhodium-catalyzed C-H activation for alkylation nih.gov or transition-metal-catalyzed isomerization of allylic ethers organic-chemistry.org, is preferable to using stoichiometric reagents. This reduces waste and often allows for milder reaction conditions. For example, visible-light-promoted organocatalytic systems can be used to synthesize α,β-unsaturated ketones from silyl (B83357) enol ethers using air as the oxidant, representing a very green approach. pkusz.edu.cn

Safer Reagents : The synthesis of a related methoxy enol ether has been noted to use the highly toxic reagent dimethyl sulfate. orgsyn.org A greener synthesis would replace such reagents with safer alternatives like diethyl carbonate or ethyl iodide, despite their lower reactivity.

Benign Solvents : Whenever possible, hazardous solvents should be replaced with more environmentally friendly options like ethanol, water, or 2-methyl-THF. Some reactions, such as certain allylations, can even be performed in aqueous media. orgsyn.org

Energy Efficiency : Utilizing catalytic processes that operate at ambient temperature and pressure, such as photocatalytic methods pkusz.edu.cn, significantly reduces the energy consumption of the synthesis.

A sustainable approach could involve the dehydrogenative synthesis of the enol ether from an alcohol and water, catalyzed by a ruthenium complex, which generates H₂ as the only byproduct. rsc.org This highlights a highly atom-economical and environmentally benign strategy. rsc.org

Reactivity and Mechanistic Studies of 1 Ethoxy 4 Methylpent 1 En 3 One

Electron Density Distribution and its Influence on Reactivity

The distribution of electrons within 1-Ethoxy-4-methylpent-1-en-3-one is not uniform, leading to distinct regions of high and low electron density. This polarization is a direct consequence of the different electronegativities of the carbon and oxygen atoms and the presence of conjugated π-systems. This electronic landscape is fundamental to understanding the compound's reactivity towards both electron-deficient (electrophiles) and electron-rich (nucleophiles) species.

Carbonyl Group Electrophilicity and its Perturbation by Conjugation

The carbonyl group (C=O) is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This results in a partial positive charge on the carbonyl carbon, rendering it electrophilic and a target for nucleophilic attack. ncert.nic.in However, in α,β-unsaturated ketones like this compound, the electrophilicity of the carbonyl carbon is modulated by conjugation with the adjacent carbon-carbon double bond. libretexts.org

The delocalization of π-electrons across the enone system can be represented by resonance structures, which show that the electrophilic character is not solely localized on the carbonyl carbon but is also distributed to the β-carbon of the alkene. libretexts.orgwikipedia.org This extended conjugation has a stabilizing effect on the molecule but also reduces the reactivity of the carbonyl group towards direct nucleophilic addition (1,2-addition) compared to non-conjugated ketones. ncert.nic.in The presence of two alkyl groups on the carbonyl carbon in ketones, as opposed to one in aldehydes, also contributes to a reduction in electrophilicity. ncert.nic.in

Nucleophilic Susceptibility of the Alpha,Beta-Unsaturated System (e.g., Michael additions)

The conjugation in α,β-unsaturated carbonyl compounds creates an alternative electrophilic site at the β-carbon. wikipedia.org This makes the molecule susceptible to a type of reaction known as conjugate addition or Michael addition, where a nucleophile attacks the β-carbon. wikipedia.orgmasterorganicchemistry.com This reactivity pattern is a hallmark of vinylogous systems. wikipedia.org

The Michael addition is a thermodynamically controlled process, favoring the formation of the more stable 1,4-adduct. organic-chemistry.org The reaction is initiated by the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is stabilized by resonance. wikipedia.orgmasterorganicchemistry.com Subsequent protonation of the enolate yields the final 1,4-addition product. libretexts.orgmasterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and organocuprates, can participate in Michael additions. libretexts.orgmasterorganicchemistry.comyoutube.com The choice between 1,2-addition and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles preferentially undergo 1,4-addition.

Role of the Enol Ether Functionality in Reactivity Modulation

However, in the context of the α,β-unsaturated ketone system, the electron-donating nature of the ethoxy group at the C-1 position can influence the electron density across the entire conjugated system. This can affect the relative electrophilicity of the carbonyl carbon and the β-carbon, thereby influencing the regioselectivity of nucleophilic attacks. The presence of the enol ether also introduces the possibility of other reaction pathways, such as hydrolysis to the corresponding β-dicarbonyl compound or participation in cycloaddition reactions. wikipedia.org

Addition Reactions of this compound

The presence of both a carbonyl group and a conjugated double bond allows this compound to undergo various addition reactions. The regioselectivity of these reactions, whether the nucleophile adds to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), is a key aspect of its chemistry.

Conjugate Additions (1,4-Additions) and Regioselectivity

As discussed previously, this compound is a prime candidate for conjugate addition reactions. The regioselectivity of these additions is highly dependent on the nature of the attacking nucleophile.

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Addition Type | Rationale |

| "Soft" Nucleophiles (e.g., organocuprates, enamines, thiols) | 1,4-Addition (Conjugate Addition) | These nucleophiles have a higher-energy Highest Occupied Molecular Orbital (HOMO) that better matches the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the β-carbon. |

| "Hard" Nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-Addition | These nucleophiles have a lower-energy HOMO and are more attracted to the harder, more electrophilic carbonyl carbon. youtube.com |

Studies on related α,β-unsaturated ketones have shown that alkyl Grignard reagents can exhibit high regioselectivity for 1,4-addition, while aryl Grignard reagents can give mixtures of 1,2- and 1,4-addition products. organic-chemistry.orgacs.org The steric hindrance around the β-carbon can also significantly impact the rate and regioselectivity of the 1,4-addition reaction. oup.com

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The conjugated π-system of this compound can also participate in cycloaddition reactions. The most common type is the [4+2] cycloaddition, also known as the Diels-Alder reaction. wikipedia.orglibretexts.org In this reaction, the α,β-unsaturated ketone acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. psiberg.com

The electron-withdrawing nature of the carbonyl group makes the double bond of the enone a good dienophile. psiberg.com The enol ether functionality can also influence the reactivity and regioselectivity of the cycloaddition. Enol ethers themselves can undergo [4+2] cycloadditions, sometimes in an inverse-electron-demand Diels-Alder reaction where the electron-rich enol ether acts as the diene. wikipedia.orgresearchgate.net The specific role of this compound in a Diels-Alder reaction would depend on the electronic nature of the diene it is reacting with.

Furthermore, the enol ether component can participate in other types of cycloadditions, such as [2+2] cycloadditions with suitable partners, often catalyzed by Lewis acids. researchgate.net The possibility of 1,3-dipolar cycloadditions also exists, where a 1,3-dipole reacts with the double bond to form a five-membered heterocyclic ring. wikipedia.org

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of this compound | Potential Reactant | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated diene | Substituted cyclohexene (B86901) derivative |

| Inverse-Electron-Demand [4+2] Cycloaddition | Diene | Electron-deficient alkene | Substituted dihydropyran derivative |

| [2+2] Cycloaddition | Alkene component | Ketene or other suitable partner | Substituted cyclobutane (B1203170) derivative |

| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-dipole (e.g., azide, nitrile oxide) | Five-membered heterocycle |

Electrophilic Additions to the Alkene Moiety

The alkene moiety in this compound is electron-rich due to the mesomeric effect of the adjacent ethoxy group, making it more reactive towards electrophiles than a simple alkene. wikipedia.org Electrophilic addition reactions are initiated by the attack of an electrophile on the π-bond of the alkene. chemistrysteps.comopenstax.org

The generally accepted mechanism for electrophilic addition to an enol ether, a close structural analog, involves a two-step process. openstax.org The first and rate-determining step is the attack of the electrophile on the β-carbon of the double bond. This regioselectivity is governed by the formation of the more stable carbocation intermediate, which is an oxonium ion stabilized by the resonance contribution of the oxygen atom. stackexchange.comechemi.com The subsequent step involves the rapid attack of a nucleophile on the carbocation, leading to the final addition product. unacademy.com

A variety of electrophiles can react with the double bond of β-alkoxy-α,β-unsaturated ketones. Common examples include Brønsted acids (like HBr or HCl) and halogens. openstax.org The addition of unsymmetrical reagents follows Markovnikov's rule, where the electrophilic species adds to the less substituted carbon of the double bond. fiveable.me

Table 1: Electrophilic Addition Reactions

| Electrophile | Reagent | Product Type | Regioselectivity |

| Proton | HBr, HCl | α-Halo ketone | Markovnikov |

| Halogen | Br₂, Cl₂ | α,β-Dihalo ketone | - |

| Water | H₃O⁺ | β-Diketone (after hydrolysis) | Markovnikov (initial protonation) |

Substitution Reactions Involving the Ethoxy Group

The ethoxy group, being a part of a vinyl ether system, can be replaced through nucleophilic substitution reactions. These reactions are often facilitated by the activation of the ethoxy group.

Nucleophilic Substitution Pathways (e.g., for ethoxy group replacement)

The replacement of the ethoxy group in this compound typically proceeds through an addition-elimination mechanism under acidic conditions. stackexchange.comechemi.com Protonation of the carbonyl oxygen or the ethoxy oxygen can occur. Protonation of the β-carbon of the alkene leads to an oxonium ion, which is then attacked by a nucleophile. stackexchange.com This forms a hemiacetal-like intermediate. Subsequent elimination of ethanol (B145695), often acid-catalyzed, regenerates the double bond and results in the substitution product.

For instance, acid-catalyzed hydrolysis, where water acts as the nucleophile, leads to the formation of a β-diketone. The mechanism involves the initial protonation of the double bond, followed by the attack of a water molecule. acs.orgrsc.org The resulting intermediate then eliminates ethanol to yield the final product.

Table 2: Nucleophilic Substitution of the Ethoxy Group

| Nucleophile | Reagent/Conditions | Intermediate | Product |

| Water | H₃O⁺ (aq.) | Hemiacetal | β-Diketone |

| Alcohol (R'OH) | H⁺ catalyst | Hemiacetal | Transetherified enone |

| Amine (R'NH₂) | H⁺ catalyst | Hemiaminal | β-Amino-α,β-unsaturated ketone |

Transetherification Reactions with Various Alcohols

Transetherification involves the exchange of the ethoxy group with another alkoxy group from a different alcohol. This reaction is typically acid-catalyzed and proceeds through a mechanism similar to that of hydrolysis. acs.org The alcohol acts as a nucleophile, attacking the protonated enone system. The equilibrium of the reaction can often be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed. While specific studies on the transetherification of this compound are scarce, the principles of enol ether and β-keto ester transesterification suggest its feasibility. nih.gov

Oxidation and Reduction Pathways of this compound

The presence of both a ketone and an alkene allows for selective oxidation and reduction reactions, which are valuable in synthetic chemistry.

Selective Reduction of the Ketone to Alcohol

The selective reduction of the ketone functionality in an α,β-unsaturated ketone to an allylic alcohol, without affecting the double bond, can be achieved using specific reducing agents. A prominent method for this transformation is the Luche reduction. chemistrysteps.com This reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. acs.orgchemistryguru.com.sg

The role of the cerium salt is crucial for the selectivity. It is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the 1,2-addition of the hydride, while suppressing the competing 1,4-conjugate addition to the alkene. chemistrysteps.com This method is known for its high chemoselectivity and is effective for a wide range of α,β-unsaturated ketones. nih.gov

Table 3: Selective Ketone Reduction

| Reagent | Conditions | Product | Selectivity |

| NaBH₄ / CeCl₃ | Methanol, room temperature | Allylic alcohol | High 1,2-addition |

Selective Reduction of the Alkene Moiety

The selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone, leaving the carbonyl group intact, is known as conjugate reduction or 1,4-reduction. This transformation leads to the corresponding saturated ketone. Various methods are available to achieve this selectivity.

One common approach is catalytic hydrogenation using specific catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃) or palladium on carbon (Pd/C) under controlled conditions. Another effective method involves the use of metal hydrides that favor 1,4-addition, such as lithium tri-sec-butylborohydride (L-selectride®). Furthermore, transfer hydrogenation using Hantzsch esters or other hydrogen donors in the presence of a suitable catalyst can also achieve selective conjugate reduction. utexas.edu

Table 4: Selective Alkene Reduction

| Reagent | Conditions | Product | Selectivity |

| H₂ / Pd/C | Controlled pressure/temperature | Saturated ketone | High 1,4-addition |

| L-selectride® | THF, low temperature | Saturated ketone | High 1,4-addition |

| Hantzsch ester / Catalyst | Organic solvent | Saturated ketone | High 1,4-addition |

Controlled Oxidation for Specific Functional Group Transformations

While specific research on the controlled oxidation of this compound is not extensively documented in publicly available literature, the reactivity of the closely related α,β-unsaturated ketone, 4-methylpent-3-en-2-one, provides valuable insights. Strong oxidizing agents typically cleave the molecule, but specific reagents can be employed to achieve targeted functional group transformations. For instance, oxidation of the methyl group on the benzene (B151609) ring can be stopped at the aldehyde stage using specific reagents. ncert.nic.in

One of the primary applications of controlled oxidation in similar systems is the epoxidation of the carbon-carbon double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The resulting epoxide is a valuable intermediate that can undergo various subsequent reactions, including ring-opening with nucleophiles to introduce new functional groups.

Another potential controlled oxidation reaction involves the allylic oxidation of the methyl groups. Reagents like selenium dioxide (SeO2) can selectively oxidize an allylic methyl group to an alcohol or an aldehyde, depending on the reaction conditions. This would introduce further functionality into the molecule, expanding its synthetic utility.

The enol ether part of this compound is also susceptible to oxidation. Ozonolysis, for example, would cleave the double bond, leading to the formation of a formate (B1220265) ester and a ketone. Careful control of the workup conditions (reductive or oxidative) would determine the final products.

The following table summarizes potential controlled oxidation reactions and the expected products based on the known reactivity of similar compounds.

| Oxidizing Agent | Target Site | Potential Product(s) | Reaction Type |

| m-CPBA | C=C double bond | 2-ethoxy-1-(oxiran-2-yl)-2-methylpropan-1-one | Epoxidation |

| SeO₂ | Allylic methyl group | 1-ethoxy-4-(hydroxymethyl)pent-1-en-3-one | Allylic Oxidation |

| O₃, then DMS | C=C double bond | Ethyl formate and 3-methyl-2-oxobutanal | Ozonolysis (reductive workup) |

Isomerization and Tautomeric Equilibria

The structure of this compound allows for several types of isomerization and tautomeric equilibria, which are crucial to its reactivity and can be influenced by reaction conditions.

Geometric Isomerization (E/Z) around the Double Bond

The carbon-carbon double bond in this compound can exist as either the E (entgegen) or Z (zusammen) geometric isomer. The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond. Generally, the E-isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable.

Interconversion between the E and Z isomers can be achieved through various methods, including photochemical irradiation or catalysis by acids or radical initiators. For instance, the isomerization of α-isophorone to its β- and γ-isomers can be catalyzed by acid or light. mdpi.com While specific studies on this compound are limited, the principles of E/Z isomerization in similar enone systems are well-established.

Keto-Enol Tautomerism and its Implications for Reactivity

This compound is an enol ether derivative of a β-dicarbonyl compound. While it is locked in an "enol-like" form due to the ethyl group on the oxygen, the parent ketone, 4-methylpentane-2,4-dione, would exhibit keto-enol tautomerism. Tautomers are structural isomers that readily interconvert, and for ketones, this involves the migration of a proton and the shifting of a double bond. nih.gov

The equilibrium between the keto and enol forms is highly dependent on factors such as the solvent and the presence of intramolecular hydrogen bonding. nih.govyoutube.com For simple ketones, the keto form is generally favored. masterorganicchemistry.comyoutube.com However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and the formation of a six-membered intramolecular hydrogen-bonded ring. youtube.comlibretexts.org

The presence of the ethoxy group in this compound prevents the formation of the diketone tautomer. However, the underlying principles of enol stability are still relevant to its reactivity. The electron-donating nature of the ethoxy group makes the double bond electron-rich and susceptible to electrophilic attack. The enolate-like character of the molecule is crucial for its role as a nucleophile in various reactions.

Acid- and Base-Catalyzed Isomerizations

Both acid and base can catalyze the isomerization of enones. nih.gov In the presence of a base, an allylic proton can be removed to form a resonance-stabilized enolate anion. youtube.com Reprotonation can then occur at a different position, leading to isomerization of the double bond to a more stable, conjugated position. For example, base-catalyzed isomerization can convert a less substituted alkene to a more substituted and thermodynamically more stable one. youtube.com The isomerization of electron-deficient propargylic alcohols to E-enones can be achieved using a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

Acid-catalyzed isomerization proceeds through a different mechanism, typically involving the protonation of the carbonyl oxygen. libretexts.org This activates the molecule towards nucleophilic attack or rearrangement. For enol ethers, acid-catalyzed hydrolysis can occur, leading to the corresponding ketone. masterorganicchemistry.com In the case of this compound, acid catalysis could also facilitate the E/Z isomerization of the double bond.

The table below outlines the expected outcomes of acid- and base-catalyzed isomerizations for related enone systems.

| Catalyst | Mechanism | Expected Outcome for Related Systems |

| Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, followed by rearrangement or hydrolysis. | E/Z isomerization, or hydrolysis to the corresponding β-diketone. |

| Base (e.g., NaOH, DABCO) | Deprotonation at the α-carbon to form a resonance-stabilized enolate, followed by reprotonation. | Isomerization to a more thermodynamically stable conjugated system. |

Derivatives and Analogues of 1 Ethoxy 4 Methylpent 1 En 3 One

Structural Modification Strategies

Structural modifications of 1-ethoxy-4-methylpent-1-en-3-one are achieved through various synthetic strategies that target specific positions on the molecule. These methods allow for the systematic alteration of its steric and electronic properties.

Variation of the Alkoxy Group at C1 (e.g., methoxy (B1213986), propoxy)

The ethoxy group at the C1 position of this compound can be readily substituted with other alkoxy groups, such as methoxy or propoxy. This variation is typically achieved during the synthesis of the β-alkoxy vinyl ketone itself. The general synthesis involves the reaction of a β-dicarbonyl compound or its equivalent with an alcohol in the presence of an acid catalyst. By selecting the appropriate alcohol (e.g., methanol for a methoxy group, propanol for a propoxy group), a range of analogues can be produced.

These β-alkoxy α,β-unsaturated trifluoromethyl ketones are valuable building blocks in organic synthesis due to their dual electrophilic and nucleophilic nature. researchgate.net The nature of the alkoxy group can influence the reactivity of the enone system, with different groups subtly altering the electron density and steric hindrance around the double bond.

Table 1: Examples of C1-Alkoxy Analogues of 4-methylpent-1-en-3-one (B154558) This table is generated based on synthetic principles for β-alkoxy vinyl ketones.

| Alkoxy Group | Compound Name | Chemical Formula |

|---|---|---|

| Methoxy | 1-Methoxy-4-methylpent-1-en-3-one | C7H12O2 |

| Ethoxy | This compound | C8H14O2 |

| Propoxy | 1-Propoxy-4-methylpent-1-en-3-one | C9H16O2 |

Diversification of Alkyl Groups at C4 and Other Positions

The alkyl group at the C4 position, an isobutyl group in the parent compound, can be diversified to generate a wide range of structural analogues. One effective method involves the conjugate addition of organocuprate reagents to β-halo α,β-unsaturated ketones, which produces the corresponding β-alkyl α,β-unsaturated ketones in high yields. researchgate.net This approach allows for the introduction of various alkyl groups at the β-position (C4 in this structural class) of the enone. researchgate.net

Another strategy is the one-pot substitution of vinylic hydrogens at the beta-position of enones with alkyl groups. researchgate.net This is achieved by the conjugate addition of higher-order dialkyl cyanocuprates to the enone, followed by a reaction with an appropriate electrophile. researchgate.net Such methods provide a direct route to β-alkyl enones with good to high isolated yields. researchgate.net The scope for the introduced alkyl group is broad and can include functionalities like esters, nitriles, and protected amines and alcohols. nih.gov

Table 2: Potential Alkyl Group Variations at the C4 Position This table illustrates potential analogues based on established synthetic methodologies for enones.

| Alkyl Group at C4 | Resulting Enone Structure | Potential Synthetic Precursor |

|---|---|---|

| Ethyl | 1-Ethoxy-4-ethylpent-1-en-3-one | 3-Pentanone |

| Propyl | 1-Ethoxy-4-propylpent-1-en-3-one | 3-Hexanone |

| Phenyl | 1-Ethoxy-4-phenylpent-1-en-3-one | Propiophenone |

Extension or Cyclization of the Carbon Chain

The carbon framework of this compound can be extended or cyclized through various reactions characteristic of α,β-unsaturated ketones. Chain extension can be accomplished via reactions that add carbon units to the molecule, such as aldol (B89426) condensations at the α-carbon (C2) after deprotonation, or by reactions involving the carbonyl group.

Cyclization reactions can transform the linear enone into a cyclic structure. For instance, intramolecular reactions can be designed if a suitable functional group is present elsewhere in the molecule. Furthermore, enones are well-known dienophiles in Diels-Alder reactions, allowing for the construction of six-membered rings by reacting with a suitable diene. This cycloaddition would incorporate the C1 and C2 of the enone into the new ring system.

Synthesis of Heterocyclic Compounds Incorporating the this compound Framework

The reactive nature of the α,β-unsaturated ketone moiety makes this compound and its analogues excellent starting materials for the synthesis of various heterocyclic compounds. These reactions often involve the participation of the double bond and the carbonyl group in ring-forming processes.

Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives from Related Enones

Enones are widely used precursors for the synthesis of pyrrole and pyrrolidine rings, which are core structures in many biologically active compounds. uctm.edu

Pyrrole Synthesis: A prominent method for synthesizing pyrroles from enones is the Van Leusen reaction. wikipedia.org This reaction involves the base-mediated Michael addition of tosylmethyl isocyanide (TosMIC) to an α,β-unsaturated ketone. wikipedia.orgnih.gov The resulting intermediate undergoes a 5-endo cyclization, followed by elimination of the tosyl group and tautomerization to form the aromatic pyrrole ring. wikipedia.org This method provides access to a variety of substituted pyrroles. nih.govresearchgate.net

Another classical approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edu While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one through appropriate chemical transformations.

Pyrrolidine Synthesis: The synthesis of pyrrolidines, the saturated analogues of pyrroles, can also be achieved starting from enones. One common strategy is the [3+2] cycloaddition reaction. For example, the reaction of an enone with an azomethine ylide leads to the formation of a 3-acylpyrrolidine. rsc.org This methodology allows for the diastereoselective synthesis of highly functionalized pyrrolidines. rsc.org Various methods for synthesizing substituted pyrrolidines from acyclic precursors often involve the cyclization of intermediates derived from enones. nih.gov

Table 3: Key Reactions for Pyrrole/Pyrrolidine Synthesis from Enones

| Reaction Name | Heterocycle Formed | Key Reagents | General Description |

|---|---|---|---|

| Van Leusen Reaction | Pyrrole | Tosylmethyl isocyanide (TosMIC), Base | Michael addition of TosMIC to an enone, followed by cyclization and elimination. wikipedia.orgresearchgate.net |

| [3+2] Cycloaddition | Pyrrolidine | Azomethine Ylides | Cycloaddition of a 1,3-dipole (azomethine ylide) across the double bond of the enone. rsc.org |

Other Nitrogen-Containing Heterocycles

The versatile reactivity of the enone framework extends to the synthesis of other nitrogen-containing heterocycles beyond pyrroles and pyrrolidines.

Pyridines: Pyridines, six-membered aromatic heterocycles, can be synthesized from enone precursors. One approach involves the reaction of α,β-unsaturated ketones with enamines or other nitrogen-containing compounds that can provide the remaining atoms needed for the ring. For instance, gold-catalyzed reactions of propargylamine with ketones bearing α-hydrogens can proceed through an amination-cyclization-aromatization cascade to yield pyridines. mdpi.com

Benzothiazines: The synthesis of 4H-1,4-benzothiazines has been reported through the condensation of 2-aminobenzethiols with β-diketones, which proceeds via the formation of an intermediate enaminoketone. researchgate.net An enone like this compound could potentially react with a suitable aminothiophenol derivative in a similar fashion to afford a benzothiazine structure.

The construction of nitrogen-containing heterocycles is a vast field, and the enone moiety serves as a critical building block for creating molecular diversity. clockss.orgresearchgate.net Many synthetic methods have been developed for heterocycles such as indoles, quinolines, and benzoxazines that may utilize enone-like structures as intermediates or starting materials. clockss.org

Oxygen- and Sulfur-Containing Heterocycles

The activated β-alkoxyvinyl ketone scaffold of this compound and its analogues serves as a competent 1,3-dielectrophilic synthon for the construction of various six-membered oxygen- and sulfur-containing heterocycles. These reactions typically proceed through a formal [3+3] cyclocondensation pathway with appropriate dinucleophiles.

The synthesis of substituted 4H-pyran-4-ones, for instance, can be achieved through the reaction of β-alkoxyvinyl ketones with active methylene compounds. While specific studies commencing from this compound are not extensively documented in readily available literature, analogous transformations provide a clear precedent. For example, the reaction of β-chlorovinyl ketones with β-diketones or acetates bearing electron-withdrawing groups leads to the formation of polysubstituted 2H-pyran-2-ones and phenols, demonstrating the versatility of similar 1,3-dielectrophilic systems in constructing oxygenated heterocycles. nih.gov The general strategy involves a Michael addition of the nucleophile to the enone system, followed by an intramolecular cyclization and elimination of the alkoxy or other leaving group.

Similarly, the synthesis of 4H-thiopyran-4-ones can be envisioned by reacting β-alkoxyvinyl ketones with a suitable sulfur-containing dinucleophile. Although direct examples with this compound are scarce, the synthesis of 2,6-diaryl-4H-thiopyran-4-thiones from acetylenic β-diketones and phosphorus pentasulfide highlights a viable synthetic route for analogous transformations. This suggests that the reaction of this compound with a sulfur source like Lawesson's reagent or phosphorus pentasulfide in the presence of a suitable substrate could potentially yield the corresponding thiopyranone.

Structure-Reactivity and Structure-Property Relationships in Analogous Compounds

The reactivity and regioselectivity of reactions involving analogues of this compound are profoundly influenced by the electronic and steric nature of the substituents on the β-alkoxyvinyl ketone backbone.

Electronic Effects of Substituents on Reaction Outcomes

The electronic properties of substituents on the enone scaffold can significantly impact the rates and regioselectivity of cyclocondensation reactions. In the context of pyrimidine (B1678525) synthesis from α,β-unsaturated ketones and amidines, the electronic nature of substituents on the ketone can influence the reaction outcome. For instance, the presence of electron-withdrawing groups on the aryl substituent of an aryl-substituted unsaturated ketone can enhance the electrophilicity of the β-carbon, facilitating the initial Michael addition of the amidine.

While quantitative structure-activity relationship (QSAR) studies specifically for the heterocyclization of this compound analogues are not widely reported, the principles of QSAR are broadly applicable. Such studies correlate physicochemical properties or structural features of compounds with their biological activities or chemical reactivity. nih.govscispace.com For a series of analogous β-alkoxyvinyl ketones, descriptors such as Hammett constants (σ) for substituents on an aromatic ring, or calculated parameters like molecular orbital energies (HOMO/LUMO) and partial atomic charges, could be used to build a QSAR model. This model could then predict the reactivity of new analogues in forming specific heterocycles. For example, a positive correlation between the electrophilicity of the β-carbon and the reaction rate would be expected.

Table 1: Hypothetical Electronic Effects of Substituents on the Reactivity of 1-Aryl-4-methylpent-1-en-3-one Analogues in Pyrimidine Synthesis

| Substituent (X) on Aryl Group | Hammett Constant (σp) | Relative Reaction Rate (Predicted) |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slow |

| -H | 0.00 | Baseline |

| -Cl | 0.23 | Fast |

| -NO₂ | 0.78 | Faster |

This table is illustrative and based on general principles of electronic effects. Actual experimental data would be required for validation.

Steric Hindrance and Regioselectivity in Analogues

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving unsymmetrical dinucleophiles or substituted β-alkoxyvinyl ketones. The size of the substituents near the reactive centers can dictate the approach of the nucleophile and influence which of the two possible regioisomers is formed preferentially.

Consider the reaction of a β-alkoxyvinyl ketone with an unsymmetrical amidine to form a pyrimidine. The initial nucleophilic attack can occur from either of the two nitrogen atoms of the amidine. The regiochemical outcome will be influenced by the steric bulk of the substituents on both the enone and the amidine. For instance, a bulky substituent at the C4-position of the pentenone backbone (analogous to the isobutyl group in this compound) could sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially favoring attack at the β-carbon.

Similarly, in the synthesis of 4,6-disubstituted pyrimidines, the steric properties of the substituents on the starting ketone and amidine are critical. nih.govnih.gov For example, in the cyclocondensation of α-aminoamidines with various aryl-substituted unsaturated ketones, the bulkiness of the aryl groups can influence the ease of cyclization and the final yield of the pyrimidine product.

Table 2: Predicted Influence of Steric Hindrance on the Regioselectivity of the Reaction between a Substituted β-Alkoxyvinyl Ketone and an Unsymmetrical Amidine

| Substituent R¹ on Enone | Substituent R² on Amidine | Predicted Major Regioisomer | Rationale |

| Small (e.g., -CH₃) | Small (e.g., -CH₃) | Mixture of isomers | Minimal steric differentiation |

| Bulky (e.g., -C(CH₃)₃) | Small (e.g., -CH₃) | Isomer A | Less hindered nitrogen of the amidine attacks the less hindered electrophilic site of the enone. |

| Small (e.g., -CH₃) | Bulky (e.g., -C(CH₃)₃) | Isomer B | The less hindered nitrogen of the amidine attacks the enone. |

| Bulky (e.g., -C(CH₃)₃) | Bulky (e.g., -C(CH₃)₃) | Low reactivity/No reaction | Severe steric hindrance at both reactive centers. |

This table presents a qualitative prediction based on established principles of steric effects. The actual outcome would depend on the specific reactants and reaction conditions.

Advanced Spectroscopic and Spectrometric Characterization of 1 Ethoxy 4 Methylpent 1 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure, dynamics, and environment of molecules in solution. For 1-Ethoxy-4-methylpent-1-en-3-one, NMR is instrumental in determining the connectivity of atoms, the stereochemistry of the double bond, and the conformational preferences around the single bonds.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, such as ethyl vinyl ether and various α,β-unsaturated ketones. The expected chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the vinyl protons, and the isopropyl group. The vinyl protons (H-1 and H-2) are of particular interest as their coupling constant can help determine the configuration (E/Z) of the double bond.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1a (vinyl) | ~5.8 - 6.2 | Doublet of doublets (dd) | J(H1a-H1b) ≈ 1.6, J(H1a-H2) ≈ 6.8 |

| H-1b (vinyl) | ~6.2 - 6.6 | Doublet of doublets (dd) | J(H1a-H1b) ≈ 1.6, J(H1b-H2) ≈ 14.4 |

| H-2 (vinyl) | ~7.0 - 7.4 | Doublet of doublets (dd) | J(H2-H1a) ≈ 6.8, J(H2-H1b) ≈ 14.4 |

| H-5 (ethoxy CH₂) | ~3.8 - 4.2 | Quartet (q) | J(H5-H6) ≈ 7.0 |

| H-4 (isopropyl CH) | ~2.8 - 3.2 | Septet (sept) | J(H4-H7) ≈ 6.9 |

| H-6 (ethoxy CH₃) | ~1.2 - 1.5 | Triplet (t) | J(H6-H5) ≈ 7.0 |

| H-7 (isopropyl CH₃) | ~1.0 - 1.3 | Doublet (d) | J(H7-H4) ≈ 6.9 |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon (C-3) and the vinyl carbons (C-1 and C-2) are particularly diagnostic. chemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (carbonyl) | ~195 - 205 |

| C-2 (vinyl) | ~145 - 155 |

| C-1 (vinyl) | ~90 - 100 |

| C-5 (ethoxy CH₂) | ~65 - 75 |

| C-4 (isopropyl CH) | ~30 - 40 |

| C-7 (isopropyl CH₃) | ~18 - 25 |

| C-6 (ethoxy CH₃) | ~13 - 16 |

The analysis of coupling constants is crucial. The large coupling constant (around 14.4 Hz) between H-1b and H-2 would be indicative of a trans (E) configuration, while a smaller coupling constant (around 6.8 Hz) would suggest a cis (Z) configuration. harvard.edu

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (H-1a, H-1b, and H-2), between the ethoxy protons (H-5 and H-6), and between the isopropyl protons (H-4 and H-7). This helps to connect the different spin systems within the molecule. hmdb.camontana.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the vinyl protons to the vinyl carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformations. For instance, a NOESY experiment could show a correlation between the ethoxy protons (H-5) and the vinyl proton H-2, which would indicate a preference for a conformation where these groups are close in space. This can help to establish the s-cis or s-trans conformation around the C2-C3 single bond. harvard.edu

Dynamic NMR Studies for the Elucidation of Rotational Barriers and Interconverting Isomers

The presence of single bonds in this compound, specifically the C2-C3, C3-C4, and C(ethoxy)-O bonds, allows for rotational isomerism. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study the kinetics of these conformational changes. mdpi.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around a particular bond may be slow on the NMR timescale, leading to separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures.

From the coalescence temperature and the chemical shift difference between the signals of the exchanging conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For this compound, DNMR studies could provide quantitative information on the energy barriers for rotation around the C(sp²)-C(sp²) and C(sp²)-O bonds, shedding light on the relative stabilities of the s-cis and s-trans conformers. The rotational barrier in vinyl ethers is a well-studied phenomenon and provides a basis for understanding the dynamics in the target molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing insights into molecular structure and bonding.

Interpretation of Characteristic Functional Group Vibrations (e.g., carbonyl, alkene, ether)

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (carbonyl) | Stretching | ~1670 - 1690 | Medium |

| C=C (alkene) | Stretching | ~1610 - 1640 | Strong |

| C-O-C (ether) | Asymmetric Stretching | ~1200 - 1250 | Medium |

| C-O-C (ether) | Symmetric Stretching | ~1050 - 1150 | Weak |

| =C-H (vinyl) | Stretching | ~3010 - 3095 | Medium |

| C-H (alkyl) | Stretching | ~2850 - 2960 | Strong |

The conjugation of the carbonyl group with the double bond in an α,β-unsaturated ketone typically lowers the C=O stretching frequency compared to a saturated ketone (which appears around 1715 cm⁻¹). The C=C stretching vibration is also influenced by conjugation. The ether C-O-C stretching vibrations are expected in the fingerprint region of the spectrum.

Conformational Preferences and Hydrogen Bonding Interactions through Vibrational Spectroscopy

Subtle shifts in the vibrational frequencies can provide information about the conformational preferences of the molecule. For β-alkoxyvinyl ketones, the existence of different rotational isomers (e.g., s-cis/s-trans) can lead to the appearance of multiple bands for the same functional group in the vibrational spectra, particularly in different solvents or at different temperatures.

For instance, the relative intensities of the C=O and C=C stretching bands can be sensitive to the planarity of the conjugated system, which is influenced by the conformation. While this compound does not have a traditional hydrogen bond donor, intermolecular interactions in the condensed phase or with protic solvents could potentially influence the carbonyl stretching frequency. A detailed analysis of the vibrational spectra under varying conditions can thus provide valuable insights into the conformational landscape of this molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

A thorough examination of mass spectrometry data is crucial for elucidating the structural features of a molecule through its fragmentation patterns. However, no specific mass spectral data for this compound could be located in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a compound. Without experimental HRMS data for this compound, its precise elemental composition cannot be experimentally confirmed.

Tandem Mass Spectrometry (MS/MS) for Investigating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of ions. This involves isolating a specific ion and inducing further fragmentation to understand its structure and decomposition mechanisms. In the absence of any published MS/MS studies on this compound, a detailed analysis of its fragmentation mechanisms is not possible.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a standard method for separating and identifying volatile compounds in a sample. While GC-MS would be the ideal technique to assess the purity of this compound and to identify any volatile impurities, no such analytical data has been published.

Electronic Absorption and Emission Spectroscopy

The electronic properties of a molecule, such as the extent of conjugation and the nature of its electronic transitions, are investigated using electronic absorption and emission spectroscopy.

UV-Visible Spectroscopy for Conjugation Extent and Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, providing insights into the extent of conjugation. For this compound, which possesses an α,β-unsaturated ketone system, characteristic absorptions corresponding to π → π* and n → π* transitions would be expected. However, without experimental spectra, the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities cannot be reported.

Fluorescence and Phosphorescence Properties of the Compound (if intrinsic)

The intrinsic fluorescence and phosphorescence properties of a compound are determined by its ability to emit light after electronic excitation. Many organic molecules, particularly those with extended conjugated systems, can exhibit these properties. However, there is no available information to confirm whether this compound is intrinsically fluorescent or phosphorescent, nor any data on its emission spectra or quantum yields.

Computational and Theoretical Studies on 1 Ethoxy 4 Methylpent 1 En 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 1-Ethoxy-4-methylpent-1-en-3-one. These methods provide insights into the molecule's electronic structure and geometry.

Geometry Optimization and Conformational Analysis for Stable Isomers

The structure of this compound allows for several possible conformations due to the rotational freedom around its single bonds. A thorough computational analysis would involve geometry optimization to find the most stable conformers. This process minimizes the energy of the molecule to predict its most likely three-dimensional shape. The presence of the ethoxy group and the methylpentenone backbone would lead to various spatial arrangements, and DFT calculations could determine the relative energies of these conformers, identifying the global minimum energy structure.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO/LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For an α,β-unsaturated ketone like this, the HOMO is expected to be located primarily on the C=C double bond and the oxygen of the ethoxy group, while the LUMO would be concentrated on the C=C-C=O conjugated system. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Electrostatic Potential Surface Analysis for Reactivity Prediction

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This analysis is valuable for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of this compound, which are essential for its experimental characterization.

Theoretical NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. These predicted values, when compared with experimental data, can help confirm the molecule's structure and the assignment of its various conformers. The chemical shifts would be influenced by the electronic environment of each nucleus, which is accurately modeled by quantum chemical calculations.

Predicted Vibrational Frequencies (IR, Raman) for Conformational Assignment

The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed. Each vibrational mode corresponds to a specific motion of the atoms within the molecule. The calculated frequencies for the different stable conformers can be compared with experimental IR and Raman spectra to help identify which conformers are present in a sample and in what proportions. Key vibrational modes would include the C=O and C=C stretching frequencies, which are characteristic of α,β-unsaturated ketones.

UV-Visible Maxima and Absorption Coefficients

There is no published data detailing the UV-Visible maxima (λmax) and corresponding molar absorption coefficients (ε) for this compound. Such data is critical for understanding the electronic transitions within the molecule and is typically determined experimentally or predicted using quantum chemical calculations. The lack of this information prevents a quantitative analysis of its light-absorbing properties.

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis for Key Reactions, providing Activation Energies

A thorough understanding of the reaction mechanisms involving this compound would require computational transition state analysis to determine the activation energies of key transformations. This analysis is fundamental to predicting reaction rates and understanding the pathways through which the molecule reacts. However, no such studies have been reported, leaving the energetic barriers of its potential reactions unknown.

Solvation Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been investigated through computational methods. Solvation models are essential for accurately predicting how the surrounding medium affects the stability of reactants, transition states, and products, thereby influencing reaction outcomes. Without these studies, a complete picture of its reactivity in different chemical environments cannot be drawn.

Molecular Dynamics Simulations

Conformational Space Exploration in Solution

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of a molecule in solution, providing insights into its flexibility and preferred shapes. For this compound, there are no available molecular dynamics studies. Consequently, its dynamic behavior and the distribution of its conformers in solution remain uncharacterized.

Ligand-Receptor Interactions (if applicable for in vitro biological studies)

In the context of potential biological activity, understanding the interaction of this compound with biological receptors would be crucial. Molecular docking and molecular dynamics simulations are the primary computational methods for investigating such ligand-receptor interactions. The absence of any reported in vitro biological studies for this compound means that no such computational investigations have been undertaken.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a particular chemical transformation. For this compound, a β-alkoxy-α,β-unsaturated ketone, QSRR studies can provide significant insights into its reaction mechanisms and predict the reactivity of its analogues. These models are particularly useful in understanding reactions such as Michael additions, where the electrophilicity of the β-carbon is a key determinant of the reaction rate. nih.govquimicaorganica.orgmasterorganicchemistry.com

The foundation of a robust QSRR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and electronic properties. For this compound and its analogues, a range of descriptors can be calculated using computational chemistry software. These descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic character of the molecule and are crucial for predicting reactivity in polar reactions. Key electronic descriptors for enones include:

LUMO Energy (Lowest Unoccupied Molecular Orbital): A lower LUMO energy generally indicates a higher electrophilicity of the molecule, suggesting a greater susceptibility to nucleophilic attack at the β-carbon.

Mulliken or Natural Population Analysis (NPA) Charges: The partial atomic charge on the β-carbon and the carbonyl carbon can directly indicate their electrophilic character.

Dipole Moment: This can influence the orientation of the molecule in a reaction and its interaction with polar reagents or solvents.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms and groups within the molecule, which can hinder or facilitate a reaction. Relevant steric descriptors include:

Sterimol Parameters (L, B1, B5): These parameters describe the length and width of substituents, providing a more detailed picture of the steric hindrance around the reactive site.

Taft Steric Parameter (Es): A classical descriptor for quantifying the steric effect of a substituent.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include:

Wiener Index: Relates to the branching of the carbon skeleton.

Kappa Shape Indices: Describe various aspects of the molecular shape.

To illustrate, a hypothetical set of calculated molecular descriptors for this compound and a series of its analogues is presented below. In this hypothetical study, the reactivity of these compounds in a Michael addition reaction with a common nucleophile is being investigated.

| Compound | Analogue of this compound | LUMO Energy (eV) | NPA Charge on β-Carbon | Global Electrophilicity Index (ω) | Sterimol L Parameter (Å) |

| 1 | This compound | -1.25 | +0.35 | 1.8 | 4.1 |

| 2 | 1-Methoxy-4-methylpent-1-en-3-one | -1.22 | +0.36 | 1.9 | 3.5 |

| 3 | 1-Ethoxy-pent-1-en-3-one | -1.28 | +0.38 | 2.0 | 3.0 |

| 4 | 1-Ethoxy-4,4-dimethylpent-1-en-3-one | -1.23 | +0.34 | 1.7 | 4.8 |

| 5 | 1-Propoxy-4-methylpent-1-en-3-one | -1.26 | +0.34 | 1.75 | 4.6 |

This is a hypothetical data table created for illustrative purposes.

Once the molecular descriptors have been calculated and the experimental reactivity data (e.g., reaction rates or yields) have been determined for a series of analogues, a predictive QSRR model can be developed. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms.

The goal is to derive a mathematical equation that relates the descriptors (the independent variables) to the observed reactivity (the dependent variable). For instance, a simplified MLR model for the reactivity of the analogues in the table above might look like:

Reactivity = c0 + c1(LUMO Energy) + c2(NPA Charge on β-Carbon) + c3*(Sterimol L Parameter)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). A high R² and Q² value (typically > 0.6) would indicate a robust and predictive model.

Such a model would allow researchers to predict the reactivity of new, unsynthesized analogues of this compound simply by calculating their molecular descriptors. This predictive capability can significantly accelerate the discovery of new reagents and the optimization of reaction conditions. For example, if a higher reactivity is desired, the model might predict that decreasing the steric bulk at the 4-position and increasing the electron-withdrawing ability of the alkoxy group would be beneficial. This data-driven approach is a cornerstone of modern chemical research, enabling more efficient and targeted molecular design. rsc.orgresearchgate.net

Applications of 1 Ethoxy 4 Methylpent 1 En 3 One As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The combination of an α,β-unsaturated ketone and a vinyl ether functionality within the same molecule positions 1-Ethoxy-4-methylpent-1-en-3-one as a versatile precursor for the construction of complex molecular architectures.

Currently, there is no specific information in the reviewed literature detailing the use of this compound in stereoselective synthesis. However, the enone moiety is a classic handle for introducing chirality through various asymmetric transformations. For instance, stereoselective reduction of the ketone or conjugate addition of chiral nucleophiles could, in principle, lead to the formation of chiral alcohols or ketones, respectively. These transformations would furnish advanced intermediates with defined stereochemistry, which are crucial in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the ethoxy group could influence the stereochemical outcome of such reactions, although specific studies are lacking.

The bifunctional nature of this compound lends itself to both convergent and divergent synthetic strategies. In a convergent approach, the molecule could be elaborated from two simpler fragments, with the final carbon-carbon bond formation creating the pentenone backbone. Conversely, in a divergent strategy, the two reactive sites—the carbonyl group and the enol ether—could be selectively manipulated to generate a variety of different products from a common intermediate. For example, the carbonyl group could undergo reactions such as Wittig olefination or Grignard additions, while the enol ether could be hydrolyzed to a β-dicarbonyl compound or participate in cycloaddition reactions. This dual reactivity, however, remains to be systematically explored for this specific compound.

Precursor for Biologically Relevant Molecules (Limited to in vitro and molecular studies)

While direct evidence is absent, the structural motifs present in this compound are found in various biologically active compounds, suggesting its potential as a precursor in their synthesis.

The α,β-unsaturated ketone is a known Michael acceptor and can covalently interact with nucleophilic residues, such as cysteine, in the active sites of enzymes. This reactivity is a common mechanism for enzyme inhibition. Therefore, it is plausible that this compound or molecules derived from it could act as modulators of certain enzymes. However, no studies have been published to date that investigate this potential.

Although no studies have specifically reported the antimicrobial properties of this compound, the broader class of α,β-unsaturated ketones has been investigated for such activities. The ability of these compounds to undergo Michael addition with biological nucleophiles can disrupt cellular processes in microorganisms. For instance, other classes of compounds containing reactive functional groups have demonstrated growth-inhibitory activity against various bacterial and fungal strains in vitro. nih.gov This suggests a potential, though unconfirmed, avenue for the application of this compound.

The fragrance and flavor industry often utilizes ketones and esters with specific substitution patterns to create desired scents and tastes. While many naturally occurring and synthetic aldehydes and ketones are used in perfumes and as flavoring agents, there is no information available that suggests this compound is used for this purpose. In fact, a related compound, 4-methyl-1-penten-3-one, is noted as not being used for fragrance or flavor applications. thegoodscentscompany.com The synthesis of fragrance ingredients often involves powerful reactions like the Diels-Alder reaction to create complex cyclic structures. perfumerflavorist.com

Contribution to Materials Science (e.g., as a monomer or functional component)

The chemical compound this compound, a β-alkoxy α,β-unsaturated ketone, possesses functional groups that suggest its potential as a versatile building block in the realm of materials science. While direct and extensive research on the specific applications of this compound in materials science is not widely documented in publicly available literature, its structural motifs—the vinyl ether and the α,β-unsaturated ketone—are known to participate in various polymerization and material-forming reactions. The presence of both an electron-rich vinyl ether moiety and an electron-deficient α,β-unsaturated system within the same molecule opens up possibilities for its use as a monomer or a functional component in the synthesis of advanced materials.